Lipophilicity (LogP) of 3,3'-Dichlorodiphenyl Disulfide vs. 4,4'-Dichlorodiphenyl Disulfide
1,2-Bis(3-chlorophenyl)disulfane demonstrates a distinct lipophilicity profile compared to its para-substituted isomer, 4,4'-dichlorodiphenyl disulfide (CAS 1142-19-4). The consensus Log P for the target compound is 5.04 , while the para-isomer has a reported Log P of 4.82 . This difference is attributed to the electronic and steric influence of the meta-chloro substituents.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 5.04 |
| Comparator Or Baseline | 4,4'-Dichlorodiphenyl disulfide (CAS 1142-19-4): 4.82 |
| Quantified Difference | +0.22 LogP units |
| Conditions | Consensus Log Po/w derived from five in silico prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . |
Why This Matters
Higher LogP indicates increased lipophilicity, which is a class-level driver for membrane permeability and antimicrobial potency in diaryl disulfide systems.
